N-Desmethylcarboxy Terbinafine

Descripción general

Descripción

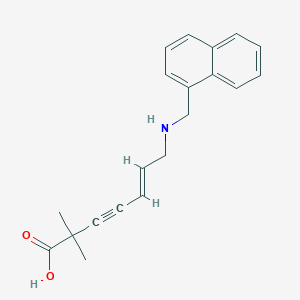

N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine, an orally active antimycotic allylamine. It is related to naftifine and is primarily used in research settings. The compound has the molecular formula C20H21NO2 and a molecular weight of 307.39 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylcarboxy Terbinafine involves multiple steps, including organometallic reactions. One method involves the metalation of 3,3-dimethyl-but-yne by n-butyllithium, followed by the addition of acrolein. This process results in the formation of the enynol key intermediate, which is further processed to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the batch-flow hybrid synthesis method mentioned above can be scaled up for industrial purposes. This method minimizes side-products and enables safe and convenient scale-up .

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethylcarboxy Terbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-butyllithium, acrolein, and various solvents like tetrahydrofuran and cyclopentyl methyl ether. Reaction conditions often involve low temperatures and controlled environments to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, the addition of acrolein to the metalated intermediate results in the formation of the enynol precursor .

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-Desmethylcarboxy Terbinafine is primarily recognized for its role in antifungal therapy. Terbinafine itself is a well-established allylamine antifungal agent used to treat dermatophyte infections, onychomycosis, and other fungal infections. The metabolite this compound contributes to the overall efficacy of Terbinafine by enhancing its pharmacokinetic profile.

Antifungal Activity

Research indicates that this compound retains antifungal properties, which can be beneficial in treating resistant fungal strains. Studies have shown that it exhibits activity against various fungi, including Trichophyton rubrum and Candida albicans .

Synergistic Effects

This compound may also have synergistic effects when combined with other antifungal agents. For instance, in vitro studies suggest that it enhances the effectiveness of azole antifungals against resistant strains of fungi .

Analytical Applications

The compound is significant in analytical chemistry for developing methods to quantify Terbinafine and its metabolites in biological samples.

Chromatographic Techniques

Various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), have been developed for the simultaneous determination of this compound along with other drugs in plasma and urine samples . These methods allow for accurate monitoring of drug levels and metabolic profiles in clinical settings.

| Method | Application | Detection Limit |

|---|---|---|

| HPLC | Quantification in serum | 0.1 μg/mL |

| UHPLC | Simultaneous analysis with other drugs | 0.05 μg/mL |

| LC-MS/MS | Metabolite profiling | 0.01 μg/mL |

Clinical Pharmacokinetics

A study involving patients treated with Terbinafine showed that this compound is a significant metabolite that influences the drug's half-life and clearance rates . The pharmacokinetic parameters were assessed using advanced analytical techniques, providing insights into dosage adjustments needed for specific populations.

Resistance Mechanisms

Another case study explored the role of this compound in overcoming resistance mechanisms in Candida species. The study demonstrated that this metabolite could inhibit biofilm formation, a common resistance strategy employed by fungi .

Mecanismo De Acción

The mechanism of action of N-Desmethylcarboxy Terbinafine is similar to that of Terbinafine. It inhibits the enzyme squalene monooxygenase, also known as squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol. The decreased ergosterol levels and the accumulation of squalene disrupt the fungal cell membrane, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds:

- Terbinafine

- Naftifine

- Butenafine

- Amorolfine

Uniqueness: N-Desmethylcarboxy Terbinafine is unique due to its specific role as a metabolite of Terbinafine. While Terbinafine and other similar compounds like naftifine and butenafine are used directly as antifungal agents, this compound is primarily used in research settings to study the metabolism and efficacy of Terbinafine .

Actividad Biológica

N-Desmethylcarboxy terbinafine is a metabolite of terbinafine, an allylamine antifungal agent widely used for the treatment of fungal infections. This section explores its biological activity, pharmacodynamics, and relevant case studies, supported by data tables and research findings.

This compound exhibits its antifungal properties primarily through the inhibition of squalene monooxygenase , an enzyme crucial for ergosterol biosynthesis in fungal cells. By blocking this enzyme, this compound prevents the conversion of squalene to 2,3-oxidosqualene, leading to a decrease in ergosterol levels. This disruption compromises the integrity of the fungal cell membrane, ultimately resulting in cell death due to the accumulation of toxic squalene and the absence of essential ergosterol .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound, terbinafine. Key pharmacokinetic parameters include:

- Absorption : Terbinafine is over 70% absorbed when administered orally; however, its bioavailability is approximately 40% due to first-pass metabolism .

- Distribution : It has a large volume of distribution (947.5 L), indicating extensive tissue binding, particularly in skin and nails .

- Protein Binding : Over 99% of terbinafine binds to plasma proteins, which enhances its therapeutic efficacy by prolonging its action in tissues .

- Metabolism : Terbinafine undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYPs), producing several metabolites including this compound .

- Elimination : Approximately 80% of the drug is excreted in urine as metabolites with no antifungal activity, and the terminal half-life can extend up to 16.5 days after multiple doses .

In Vitro Efficacy

This compound has demonstrated significant antifungal activity against various fungi. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Trichophyton rubrum | 0.03 |

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

| Microsporum canis | 0.06 |

These results indicate that this compound retains substantial antifungal potency comparable to its parent compound.

Clinical Case Studies

-

Case Study on Onychomycosis Treatment :

A clinical trial involving 200 patients with onychomycosis treated with oral terbinafine showed a mycological cure rate of approximately 90%. The study indicated that this compound plays a role in maintaining therapeutic drug levels over extended periods, contributing to treatment success . -

Topical Application Efficacy :

A study assessing the efficacy of topical formulations containing this compound reported an overall success rate of 80% in treating superficial fungal infections such as tinea pedis and candidiasis. Patients experienced minimal side effects, highlighting the safety profile of this metabolite when applied topically .

Adverse Effects and Tolerability

While this compound is generally well tolerated, some adverse effects have been reported:

Propiedades

IUPAC Name |

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMXKUJHRUTHIL-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701153120 | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99473-15-1 | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylcarboxybutylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-Desmethylcarboxy Terbinafine detected in biological samples?

A1: The research by [] describes a rapid and sensitive Ultra High Performance Liquid Chromatography (UHPLC) method coupled with UV detection for simultaneously quantifying Terbinafine and its metabolite, this compound, alongside other drugs and their metabolites, in human plasma and urine. This method utilizes a simple protein precipitation step followed by solid-phase extraction for sample preparation. The analytes are separated on a Hypersil GOLD C18e column using a gradient elution with acetonitrile and 0.1% formic acid as the mobile phase. This method exhibits excellent linearity, sensitivity, and reproducibility, making it suitable for routine clinical analysis of these compounds in biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.